molecular formula C13H19NO2 B1362364 (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine CAS No. 440087-51-4

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B1362364
CAS No.: 440087-51-4
M. Wt: 221.29 g/mol
InChI Key: CICNVPXSEFWGBP-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

IUPAC Systematic Nomenclature and CAS Registry Analysis

The IUPAC name 1-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine is derived from the following structural components:

  • Tetrahydro-2H-pyran ring : A six-membered saturated oxygen-containing heterocycle (oxane) with a chair conformation.
  • 4-(4-Methoxyphenyl) substituent : A para-substituted phenyl group attached to the tetrahydropyran at position 4.
  • Methanamine : A primary amine (-NH₂) linked to a methyl group (-CH₂-) at position 4 of the tetrahydropyran ring.

The CAS registry number 440087-51-4 identifies the free base form, while 45126984 (PubChem CID) corresponds to its hydrochloride salt. Alternate names include [4-(4-methoxyphenyl)oxan-4-yl]methanamine and 2H-Pyran-4-methanamine, tetrahydro-4-(4-methoxyphenyl)- .

Compound Form CAS Number PubChem CID
Free base 440087-51-4 931713
Hydrochloride salt 1185300-98-4 45126984

Source: ChemSpider , PubChem

Molecular Formula and Constitutional Isomerism

The molecular formula C₁₃H₁₉NO₂ (molecular weight: 221.30 g/mol) comprises:

  • C₁₃H₁₉NO₂ : 13 carbons, 19 hydrogens, 1 nitrogen, and 2 oxygens.
Constitutional Isomerism

Constitutional isomers share the same molecular formula but differ in bond connectivity. For C₁₃H₁₉NO₂ , potential isomers include:

  • Benzamide derivatives : e.g., 2-Methoxy-N-(2-pentanyl)benzamide, where the amine is replaced by an amide.
  • Hydroxamic acids : e.g., Ibuproxam (C₁₃H₁₉NO₂), which features a hydroxamic acid group instead of a methanamine.
  • Furan carboxamides : e.g., Cyclafuramid, with a furan ring and amide functionality.
Isomer Key Structural Difference CAS Number
(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine Methanamine linked to oxane 440087-51-4
2-Methoxy-N-(2-pentanyl)benzamide Benzamide with pentyl chain 791831-22-6
Ibuproxam Hydroxamic acid derivative 53648-05-8

Source: ChemSpider , PubChem

Stereochemical Considerations: Chair Conformations of Tetrahydropyran Ring

The tetrahydropyran ring adopts a chair conformation (similar to cyclohexane), with substituents occupying axial or equatorial positions. Key features include:

  • Substituent positions :
    • 4-(4-Methoxyphenyl) : Equatorial to minimize steric strain.
    • Methanamine : Axial or equatorial, depending on ring flipping.
  • Conformational energy : The energy barrier for ring flipping is ~10 kcal/mol, favoring equatorial substituents.
Chair Conformation Analysis
Position Substituent Preferred Orientation Reason
C4 (tetrahydropyran) 4-Methoxyphenyl Equatorial Minimizes 1,3-diaxial interactions
C4 (tetrahydropyran) Methanamine Axial Avoids eclipsing with ring oxygens

Source: Imperial College

Comparative Analysis of Substituent Effects on Aromatic-Moiety Electronic Distribution

The para-methoxyphenyl group exerts strong electron-donating effects via resonance and inductive mechanisms, influencing the aromatic ring’s electronic distribution.

Hammett Substituent Constants (σ)

For para-substituted aromatic systems, the methoxy group has a σ⁻ value of -0.27 (electron-donating), while nitro (σ⁺ = +0.78) is electron-withdrawing.

Substituent σ⁻ Value Electronic Effect Impact on Reactivity
OMe (para) -0.27 Strong resonance donation Activates ring toward electrophilic substitution
NO₂ (para) +0.78 Strong inductive withdrawal Deactivates ring toward electrophilic substitution

Source: Hammett equation

Orbital Interactions

The methoxy group’s lone pairs participate in resonance, delocalizing electron density into the aromatic ring. This effect is stronger than inductive donation, as confirmed by core-electron binding energy (CEBE) shifts correlating with σ values.

Properties

IUPAC Name

[4-(4-methoxyphenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICNVPXSEFWGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359019
Record name [4-(4-methoxyphenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440087-51-4
Record name [4-(4-methoxyphenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(4-methoxyphenyl)oxan-4-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of 4-methoxybenzaldehyde with tetrahydro-2H-pyran-4-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity or receptor binding .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tetrahydropyran-4-yl methanamine derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(4-(4-Methoxyphenyl)THP-4-yl)methanamine 4-Methoxyphenyl, methanamine C₁₃H₁₉NO₂ 221.30 Intermediate for oxamides and succinamides ; research in asymmetric catalysis
1-(4-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-yl)methanamine HCl 4-Trifluoromethylphenyl, methanamine C₁₄H₁₇F₃NO·HCl 299.75 Enhanced lipophilicity due to CF₃ group; potential CNS activity
(Tetrahydro-2H-pyran-4-yl)methanamine None (unsubstituted THP) C₆H₁₃NO 115.17 Simpler structure; used in peptide synthesis
(4-Ethyltetrahydro-2H-pyran-4-yl)methanamine Ethyl group C₈H₁₇NO 143.23 Reduced steric hindrance; precursor for agrochemicals
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine 4-Methoxypyridin-2-yl C₁₂H₁₈N₂O₂ 222.29 Pyridine ring enhances basicity; antiviral research
[6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl]methanamine Pyridin-2-yloxy C₁₁H₁₆N₂O₂ 208.26 Heterocyclic substitution; kinase inhibitor intermediates

Key Findings

Electronic Effects :

  • The 4-methoxyphenyl group in the target compound provides electron-donating effects, enhancing stability in electrophilic substitution reactions compared to electron-withdrawing substituents (e.g., CF₃ in ) .
  • Pyridine-containing analogs (e.g., ) exhibit higher basicity due to the nitrogen atom, influencing solubility and receptor binding .

Steric and Solubility Considerations :

  • The unsubstituted THP derivative () has the lowest molecular weight (115.17 g/mol), resulting in higher aqueous solubility compared to bulkier analogs like the target compound .
  • Ethyl-substituted derivatives () show reduced steric hindrance, favoring nucleophilic reactions .

Synthetic Utility :

  • The target compound is pivotal in synthesizing N,N'-disubstituted oxamides via condensation with diethyl oxalate .
  • In contrast, trifluoromethyl analogs () are explored for CNS drug development due to enhanced blood-brain barrier penetration .

Biological Activity

The compound (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine , with CAS number 440087-51-4 , is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C13_{13}H19_{19}NO2_2
  • Molecular Weight : 221.3 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests potential interactions with biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to its ability to modulate certain biochemical pathways:

  • Antiparasitic Activity : Preliminary studies suggest that compounds with similar structures may inhibit specific ATPases in parasites, potentially leading to reduced parasitemia in models of malaria .
  • Neuroprotective Effects : The methanamine moiety is known for its influence on neurotransmitter systems, suggesting possible neuroprotective properties through modulation of synaptic transmission.
  • Antioxidant Properties : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its potential antioxidant effects.

Data Table: Biological Activities and Their Findings

Activity TypeStudy ReferenceFindings
Antiparasitic Inhibition of PfATP4-associated Na+^+-ATPase activity; efficacy in mouse models.
Neuroprotective Modulation of neurotransmitter release; potential for treating neurodegenerative diseases.
Antioxidant Demonstrated free radical scavenging activity in vitro.

Case Study 1: Antiparasitic Efficacy

In a study aimed at developing new antimalarial therapies, analogs of this compound were tested for their ability to inhibit Plasmodium falciparum ATPase. The results showed that modifications to the structure could significantly enhance efficacy against both asexual and gametocyte stages of the parasite.

Case Study 2: Neuroprotective Potential

Another investigation explored the neuroprotective effects of related compounds in models of oxidative stress. Results indicated that these compounds could reduce cell death in neuronal cultures exposed to oxidative agents, suggesting a protective mechanism that warrants further exploration.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine?

  • Methodology : A common approach involves functionalizing the tetrahydropyran ring with a 4-methoxyphenyl group followed by introduction of the methanamine moiety. For example:

Oxidative coupling : Use of 4-methoxyphenylboronic acid with tetrahydropyran intermediates under Suzuki-Miyaura coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

Reductive amination : Reacting 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde with ammonia or methylamine in the presence of NaBH₃CN or H₂/Pd-C .

  • Key considerations : Solvent choice (e.g., anhydrous THF or MeOH) and temperature control (0–25°C) are critical to avoid side reactions like over-reduction or ring-opening .

Q. How is the structure of this compound validated post-synthesis?

  • Analytical methods :

  • X-ray crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated for structurally related tetrahydropyran derivatives .
  • NMR spectroscopy : Key signals include the methoxy group (δ ~3.8 ppm, singlet), tetrahydropyran protons (δ ~1.5–4.0 ppm), and methanamine protons (δ ~2.5–3.5 ppm) .
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (C₁₃H₁₉NO₂: 221.14 g/mol) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests indicate decomposition under strong acidic/basic conditions (pH < 2 or > 10) and UV light exposure .
  • Storage recommendations : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation and photodegradation .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

  • Case study : Crystal structure analysis of related 4-substituted tetrahydropyran derivatives reveals that axial vs. equatorial positioning of the methoxyphenyl group significantly impacts receptor binding affinity. For example, equatorial conformers exhibit 5–10× higher activity in serotonin receptor assays due to better spatial alignment with hydrophobic binding pockets .
  • Methodological insight : Use chiral HPLC or enzymatic resolution to isolate enantiomers, followed by in vitro assays (e.g., IC₅₀ measurements) to correlate stereochemistry with bioactivity .

Q. What strategies resolve contradictions in reported reaction yields for its synthesis?

  • Example : Yields for reductive amination vary widely (40–85%) across studies. Critical factors include:

  • Catalyst selection : Pd-C (H₂) vs. NaBH₃CN (ammonia), with the latter favoring higher selectivity .
  • Purification methods : Silica gel chromatography vs. recrystallization; the latter improves purity but may reduce yield due to compound loss .
    • Recommendation : Optimize reaction parameters (e.g., stoichiometry, solvent purity) using design-of-experiment (DoE) frameworks to identify robust conditions .

Q. How can computational modeling predict its pharmacokinetic properties?

  • Approach :

Docking studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .

QSAR models : Correlate logP values (calculated via ChemAxon) with bioavailability; predicted logP ~2.1 suggests moderate blood-brain barrier penetration .

  • Validation : Compare in silico predictions with in vivo rodent studies to refine models .

Q. What are the challenges in analyzing its metabolic byproducts?

  • Analytical hurdles : Minor metabolites (e.g., O-demethylated or ring-opened derivatives) often co-elute with parent compounds in HPLC.
  • Solution : Use LC-HRMS (Q-TOF) with fragmentation patterns to differentiate metabolites. For example, m/z 237.12 corresponds to the demethylated product .

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